Canertinib - 267243-28-7

Canertinib

Catalog Number: EVT-262597
CAS Number: 267243-28-7
Molecular Formula: C24H25ClFN5O3
Molecular Weight: 485.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Canertinib dihydrochloride [] is an investigational, orally bioavailable, small molecule tyrosine kinase inhibitor (TKI) [] that acts as an irreversible pan-ErbB inhibitor []. This means it blocks signal transduction through all four members of the ErbB (or epidermal growth factor [EGF]) family: EGFR (ErbB1), HER2 (ErbB2), HER3 (ErbB3), and HER4 (ErbB4) [, , ]. It has been investigated primarily for its potential antineoplastic and radiosensitizing activities in various cancers, showing activity against glioblastoma, mesothelioma, non-small cell lung cancer, mammary tumors, and orthotopic bladder tumors [].

Future Directions
  • Overcoming drug resistance: Investigating mechanisms of resistance to Canertinib and developing strategies to overcome them, such as combination therapies with other targeted agents or chemotherapies [, , , , , , , , , , , , ].
  • Optimizing treatment regimens: Determining optimal dosing schedules and identifying biomarkers for patient stratification to enhance efficacy and minimize toxicity [, ].
  • Exploring novel applications: Further investigating the therapeutic potential of Canertinib in NAFLD and other diseases where ErbB receptor signaling plays a crucial role [].
  • Developing next-generation inhibitors: Designing and synthesizing novel ErbB inhibitors with improved potency, selectivity, and safety profiles [, ].
Source and Classification

Canertinib is synthesized through organic chemistry methods and belongs to the class of compounds known as quinazoline derivatives. It is specifically designed to target the epidermal growth factor receptor, which plays a crucial role in cell proliferation and survival. The compound's chemical name is 4-(3-chloro-4-fluorophenyl)-N-(3-(trifluoromethyl)phenyl)-2-methylquinazoline-6-carboxamide, reflecting its complex structure and functional groups.

Synthesis Analysis

The synthesis of Canertinib typically involves several key steps:

  1. Starting Materials: The synthesis begins with commercially available starting materials such as 2-methylquinazoline and various substituted phenyl groups.
  2. Formation of Quinazoline Derivative: The initial step involves the formation of the quinazoline core, which can be achieved through cyclization reactions involving appropriate precursors.
  3. Substitution Reactions: Subsequent steps involve halogenation and nucleophilic substitution to introduce the chloro and trifluoromethyl groups onto the phenyl moieties. These reactions often require specific conditions such as temperature control and the use of solvents like dimethylformamide or dimethyl sulfoxide.
  4. Final Coupling: The final step typically involves coupling reactions to form the complete structure of Canertinib, often utilizing coupling agents or catalysts to facilitate the reaction.
Molecular Structure Analysis

The molecular structure of Canertinib is characterized by a quinazoline backbone with various substituents that enhance its biological activity:

  • Core Structure: The quinazoline ring system consists of two fused aromatic rings that provide structural stability.
  • Functional Groups: The presence of a carboxamide group contributes to its solubility and interaction with biological targets.
  • Substituents: The 3-chloro-4-fluorophenyl group and the trifluoromethylphenyl group are crucial for binding affinity to the epidermal growth factor receptor.

Relevant Data

  • Molecular Formula: C19H15ClF3N3O
  • Molecular Weight: Approximately 397.79 g/mol
  • 3D Structure: Canertinib's three-dimensional conformation can be analyzed using molecular modeling software to predict its interaction with target proteins.
Chemical Reactions Analysis

Canertinib undergoes several chemical reactions relevant to its synthesis and biological activity:

  1. Electrophilic Aromatic Substitution: This reaction is significant in introducing halogen substituents onto phenyl rings.
  2. Nucleophilic Substitution: Involves substituting hydrogen atoms on aromatic rings with functional groups like trifluoromethyl.
  3. Hydrolysis Reactions: In biological systems, Canertinib may undergo hydrolysis, affecting its pharmacokinetics.
  4. Metabolic Reactions: In vivo, Canertinib may be metabolized by cytochrome P450 enzymes, leading to various metabolites that could influence its therapeutic efficacy.
Mechanism of Action

Canertinib exerts its anticancer effects primarily through inhibition of the epidermal growth factor receptor signaling pathway:

  1. Binding Affinity: Canertinib binds competitively to the ATP-binding site of the epidermal growth factor receptor, preventing receptor activation by its ligands.
  2. Signal Transduction Inhibition: By inhibiting receptor phosphorylation, Canertinib disrupts downstream signaling cascades involved in cell proliferation (such as the mitogen-activated protein kinase pathway) and survival.
  3. Apoptosis Induction: The inhibition of these pathways leads to increased apoptosis in cancer cells that rely on epidermal growth factor receptor signaling for survival.

Relevant Data

  • IC50 Values: Studies have shown that Canertinib exhibits low nanomolar IC50 values against various cancer cell lines expressing mutant forms of epidermal growth factor receptor.
Physical and Chemical Properties Analysis

Canertinib possesses several notable physical and chemical properties:

  • Solubility: It is moderately soluble in organic solvents like dimethyl sulfoxide but has limited solubility in water.
  • Stability: Canertinib is stable under acidic conditions but may degrade under alkaline conditions or prolonged exposure to light.
  • Melting Point: The melting point is typically reported between 150°C to 155°C.

Relevant Data

  • Log P (Partition Coefficient): Indicates moderate lipophilicity, influencing its absorption and distribution characteristics.
  • pKa Values: Reflects its ionization properties, which are crucial for understanding its behavior in biological systems.
Applications

Canertinib has been explored for various scientific applications:

  1. Cancer Therapy: Primarily used in clinical settings for treating non-small cell lung cancer and other malignancies associated with epidermal growth factor receptor mutations.
  2. Research Tool: Utilized in laboratory research to study epidermal growth factor receptor signaling pathways and resistance mechanisms in cancer cells.
  3. Combination Therapies: Investigated for use in combination with other therapeutic agents to enhance treatment efficacy and overcome resistance in tumors.
  4. Biomarker Development: Ongoing research aims to identify biomarkers that predict response to Canertinib treatment, improving patient selection for therapy.

Properties

CAS Number

267243-28-7

Product Name

Canertinib

IUPAC Name

N-[4-(3-chloro-4-fluoroanilino)-7-(3-morpholin-4-ylpropoxy)quinazolin-6-yl]prop-2-enamide

Molecular Formula

C24H25ClFN5O3

Molecular Weight

485.9 g/mol

InChI

InChI=1S/C24H25ClFN5O3/c1-2-23(32)30-21-13-17-20(14-22(21)34-9-3-6-31-7-10-33-11-8-31)27-15-28-24(17)29-16-4-5-19(26)18(25)12-16/h2,4-5,12-15H,1,3,6-11H2,(H,30,32)(H,27,28,29)

InChI Key

OMZCMEYTWSXEPZ-UHFFFAOYSA-N

SMILES

C=CC(=O)NC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC(=C(C=C3)F)Cl)OCCCN4CCOCC4

Solubility

Soluble in DMSO

Synonyms

CI1033; CI1033; CI-1033; PD183805; PD183805; PD183805; Canertinib free base; Canertinib

Canonical SMILES

C=CC(=O)NC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC(=C(C=C3)F)Cl)OCCCN4CCOCC4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.